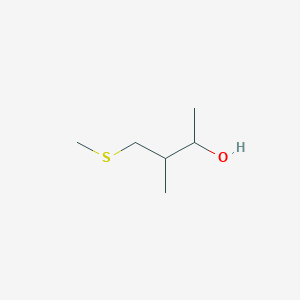

3-Methyl-4-(methylsulfanyl)butan-2-ol

Description

Properties

CAS No. |

79190-70-8 |

|---|---|

Molecular Formula |

C6H14OS |

Molecular Weight |

134.24 g/mol |

IUPAC Name |

3-methyl-4-methylsulfanylbutan-2-ol |

InChI |

InChI=1S/C6H14OS/c1-5(4-8-3)6(2)7/h5-7H,4H2,1-3H3 |

InChI Key |

KIHMBHOENAOANZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methyl-4-(methylsulfanyl)butan-2-one

The hydrogenation of ketones to secondary alcohols represents a well-established pathway. For 3-methyl-4-(methylsulfanyl)butan-2-ol, the corresponding ketone—3-methyl-4-(methylsulfanyl)butan-2-one—serves as the critical intermediate.

Methodology :

- Aldol Condensation :

- 2-Butanone reacts with methylsulfanylacetaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form the α,β-unsaturated ketone.

- Example conditions: 50–80°C, 2–5 h reaction time, 25–35 wt% catalyst loading relative to 2-butanone.

- The crude product is purified via methanol recrystallization, achieving >99% purity.

Hydrogenation to the Alcohol

Procedure :

- The ketone intermediate undergoes catalytic hydrogenation using 5% Pd/C (5–20 wt% catalyst loading) under 0.4–0.5 MPa H₂ pressure.

- Solvents: Methanol or THF, 20–50°C, 4–5 h reaction time.

- Post-reaction filtration and vacuum distillation yield the alcohol with >99% purity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 5% Pd/C | |

| Pressure | 0.4–0.5 MPa | |

| Yield | 44–61% | |

| Purity | >99% (HPLC) |

Acid-Promoted Cyclization and Rearrangement

Thiosemicarbazide Intermediate Formation

Source describes acid-mediated cyclooligomerization of thiosemicarbazides, offering insights into sulfur-containing intermediate synthesis.

Pathway :

- Isothiocyanate Hydrazinolysis :

- Acid-Catalyzed Macrocyclization :

Challenges :

- Competing oligomerization requires precise stoichiometry.

- Macrocyclic byproducts necessitate rigorous purification.

Nucleophilic Substitution Strategies

Halide Displacement

Introducing the methylsulfanyl group via SN2 reaction:

Synthesis of 4-Halo-3-methylbutan-2-ol :

- Bromination of 3-methylbutane-2,4-diol using HBr or PBr₃ selectively targets the 4-position hydroxyl group.

Thiolation :

- Reaction with sodium methylthiolate (NaSCH₃) in DMF or DMSO at 60–80°C.

- Example:

$$ \text{4-Bromo-3-methylbutan-2-ol} + \text{NaSCH}_3 \rightarrow \text{3-Methyl-4-(methylsulfanyl)butan-2-ol} + \text{NaBr} $$

Optimization :

- Polar aprotic solvents enhance nucleophilicity.

- Yields: 50–70% (estimated based on analogous systems).

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Hydrogenation | High purity (>99%), scalable | Multi-step synthesis required |

| Acid-Mediated Cyclization | Single-pot reaction | Low yield due to oligomerization |

| Nucleophilic Substitution | Direct functionalization | Limited regioselectivity |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

3-Methyl-4-(methylsulfanyl)butan-2-ol has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Studied for its potential role as a plant metabolite.

Medicine: Investigated for its potential therapeutic properties due to its unique chemical structure.

Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfanyl)butan-2-ol involves its interaction with molecular targets through its hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Notes on Limitations and Further Research

The absence of direct experimental data for 3-Methyl-4-(methylsulfanyl)butan-2-ol necessitates cautious extrapolation from structural analogs. Future studies should prioritize measuring its melting point, solubility, and spectroscopic characteristics (e.g., NMR, IR) to validate hypotheses. Additionally, computational modeling (e.g., DFT) could clarify the electronic effects of the thioether group on reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.